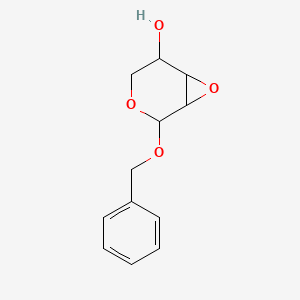

Benzyl-2,3-anhydro-alpha-D-ribopyranoside

Description

Significance of Carbohydrate Epoxides as Chiral Building Blocks

Carbohydrates represent a readily available and inexpensive source of chirality, making them attractive starting materials for the synthesis of enantiomerically pure compounds. rsc.org The transformation of carbohydrates into epoxides, also known as anhydrosugars, introduces a reactive three-membered ring while preserving the stereochemical integrity of the parent sugar. This epoxide ring is susceptible to nucleophilic attack, which can proceed with high regio- and stereoselectivity, allowing for the controlled introduction of a variety of functional groups. acs.orgnih.gov This feature makes carbohydrate epoxides powerful intermediates for the synthesis of rare sugars, amino sugars, and other complex natural products. acs.org The rigid conformation of the sugar backbone often dictates the stereochemical outcome of the ring-opening reaction, providing a reliable method for the construction of new stereogenic centers.

Overview of Benzyl-2,3-anhydro-alpha-D-ribopyranoside as a Versatile Glycosidic Synthon

This compound is a carbohydrate epoxide derived from D-ribose. The presence of the benzyl (B1604629) group at the anomeric position serves as a stable protecting group that can be removed under specific conditions. The alpha-configuration at the anomeric center influences the reactivity and the stereochemical outcome of reactions involving the epoxide ring. This compound serves as a versatile precursor for the synthesis of a variety of modified pyranosides. researchgate.net The strategic placement of the epoxide ring across the C-2 and C-3 positions allows for the introduction of nucleophiles at either carbon, leading to the formation of derivatives with altered stereochemistry at these centers. The regioselectivity of the epoxide ring opening is influenced by various factors, including the nature of the nucleophile and the reaction conditions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2-phenylmethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol |

InChI |

InChI=1S/C12H14O4/c13-9-7-15-12(11-10(9)16-11)14-6-8-4-2-1-3-5-8/h1-5,9-13H,6-7H2 |

InChI Key |

GOKFKMWTGYINLH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2C(O2)C(O1)OCC3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation of Benzyl 2,3 Anhydro Alpha D Ribopyranoside

The synthesis of Benzyl-2,3-anhydro-alpha-D-ribopyranoside typically involves a multi-step sequence starting from a readily available carbohydrate. One common route begins with D-arabinose. researchgate.net The synthesis involves the protection of hydroxyl groups, introduction of a suitable leaving group at either the C-2 or C-3 position, and subsequent intramolecular nucleophilic substitution to form the epoxide ring. A key step is the base-induced cyclization of a precursor containing a hydroxyl group and a vicinal leaving group, such as a tosylate. nih.gov The choice of protecting groups for the other hydroxyl functions is crucial to ensure compatibility with the reaction conditions and to allow for selective deprotection in later stages.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of Benzyl-2,3-anhydro-alpha-D-ribopyranoside are essential for its characterization and for monitoring its reactions.

| Property | Value |

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| Appearance | White Crystalline Solid |

| Melting Point | 74-76 °C |

| Solubility | Soluble in DCM, CHCl3, DMF, DMSO, EtOAc, MeOH |

Note: Data sourced from publicly available chemical supplier information.

Spectroscopic data, such as ¹H NMR and ¹³C NMR, provide detailed information about the structure and stereochemistry of the molecule. The chemical shifts and coupling constants of the protons in the ¹H NMR spectrum are characteristic of the rigid pyranoside ring and the presence of the epoxide.

Derivatization and Functionalization Strategies Based on Benzyl 2,3 Anhydro Alpha D Ribopyranoside

Synthesis of Halogenated Deoxy Sugar Derivatives

The synthesis of halogenated deoxy sugars from benzyl-2,3-anhydro-alpha-D-ribopyranoside represents a fundamental transformation, introducing a versatile functional group for further synthetic manipulations. The reaction proceeds via nucleophilic ring-opening of the epoxide by a halide ion. While specific studies on the alpha-anomer are not extensively detailed in the surveyed literature, the principles of epoxide chemistry suggest a predictable outcome.

The reaction with a hydrogen halide, such as hydrogen chloride (HCl), would involve the protonation of the epoxide oxygen, followed by the nucleophilic attack of the chloride ion. Based on the Fürst-Plattner rule of trans-diaxial opening of epoxides in rigid ring systems, the nucleophile is expected to attack the carbon atom that allows the chair-like transition state to be formed. In the case of this compound, this would lead to the attack at C-3. This regioselectivity is driven by the need to adopt a transition state that minimizes steric interactions and allows for a concerted anti-periplanar arrangement of the attacking nucleophile and the departing oxygen atom.

The expected product from the reaction with HCl would be benzyl (B1604629) 3-chloro-3-deoxy-α-D-xylopyranoside. The stereochemistry at C-3 would be inverted, leading to the xylo configuration. A similar outcome would be anticipated with other hydrogen halides, affording the corresponding 3-bromo- (B131339) and 3-iodo-3-deoxy derivatives. The reaction conditions, such as the choice of solvent and the nature of the halogenating agent (e.g., HCl, HBr, HI, or salts like LiCl in the presence of an acid catalyst), can influence the reaction rate and yield.

A parallel can be drawn from the synthesis of 3'-chloro-3'-deoxykanamycin A, where a 2',3'-anhydro intermediate is opened by a chloride nucleophile to introduce the chlorine atom at the 3'-position. nih.gov This supports the predicted regioselectivity of the epoxide opening in this compound.

Preparation of Substituted Deoxyribopyranosides

The nucleophilic opening of the epoxide ring of this compound is a powerful method for introducing a wide range of substituents at specific positions of the sugar ring, leading to the formation of various deoxyribopyranoside derivatives.

A notable feature of the ring-opening reactions of benzyl-2,3-anhydro-ribopyranosides is the high degree of regioselectivity, often leading to the exclusive formation of 3-substituted derivatives. This is exemplified by the reaction of the corresponding beta-anomer, benzyl-2,3-anhydro-β-L-ribopyranoside, with 3,4,5-trimethoxybenzylamine. researchgate.net

In this reaction, the amine nucleophile attacks the C-3 position of the epoxide, resulting in the formation of benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside in a 72.5% yield when the reaction is carried out in refluxing ethanol (B145695). researchgate.net The attack at C-3 is consistent with the Fürst-Plattner rule for the trans-diaxial opening of epoxides in pyranoside rings. The resulting product has the xylo configuration, indicating an inversion of stereochemistry at the C-3 position.

The choice of solvent was found to be crucial for the success of this reaction. While refluxing ethanol provided a good yield, conducting the reaction in a polar aprotic solvent like dimethylformamide (DMF) resulted in a low yield. researchgate.net Furthermore, attempting the synthesis without a solvent led to decomposition products. researchgate.net This highlights the importance of the reaction medium in facilitating the desired nucleophilic attack and stabilizing the transition state.

| Reactant 1 | Reactant 2 | Solvent | Product | Yield |

| Benzyl-2,3-anhydro-β-L-ribopyranoside | 3,4,5-Trimethoxybenzylamine | Ethanol (reflux) | Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside | 72.5% |

| Benzyl-2,3-anhydro-β-L-ribopyranoside | 3,4,5-Trimethoxybenzylamine | Dimethylformamide | Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside | Low |

| Benzyl-2,3-anhydro-β-L-ribopyranoside | 3,4,5-Trimethoxybenzylamine | None | Decomposition products | - |

Data derived from a study on the beta-anomer, illustrating the regioselectivity of the reaction. researchgate.net

This high regioselectivity for C-3 attack by amine nucleophiles provides a reliable method for the synthesis of a variety of 3-amino-3-deoxy sugar derivatives, which are important building blocks for the synthesis of biologically active compounds, including aminoglycoside antibiotics.

The introduction of an azido (B1232118) group into a sugar molecule is a valuable transformation as the azide (B81097) can be readily reduced to an amine or used in click chemistry reactions. The ring-opening of this compound with an azide nucleophile, typically sodium azide (NaN₃), is an effective method for preparing 3-azido-3-deoxy sugars.

Following the same principle of trans-diaxial opening, the azide ion is expected to attack the C-3 position of the epoxide ring. This results in the formation of benzyl 3-azido-3-deoxy-α-D-xylopyranoside. The reaction is typically carried out in a polar aprotic solvent such as DMF, often with the addition of a proton source like ammonium (B1175870) chloride to facilitate the opening of the epoxide ring.

Studies on the closely related methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside and -mannopyranoside have shown that their reaction with sodium azide leads to the predominant formation of the diaxial opening products, which are the corresponding azido-altroside derivatives. youtube.com This further supports the predicted outcome for the reaction of this compound, where the attack at C-3 would lead to a trans-diaxial arrangement of the substituents at C-2 and C-3 in the resulting xylopyranoside.

The resulting benzyl 3-azido-3-deoxy-α-D-xylopyranoside is a versatile intermediate. The azido group can be reduced to an amino group, providing access to 3-amino-3-deoxy sugars. Alternatively, the azido group can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-linked glycoconjugates.

| Starting Material | Reagent | Expected Product |

| This compound | Sodium Azide (NaN₃) | Benzyl 3-azido-3-deoxy-α-D-xylopyranoside |

Formation of Nitrogen-Containing Glycosidic Heterocycles

Beyond simple ring-opening, the derivatization of this compound can lead to the formation of more complex nitrogen-containing glycosidic heterocycles. These structures are of interest in medicinal chemistry and as synthetic intermediates.

While a direct synthesis from this compound is not explicitly detailed, a plausible route to N-pyridinium sugar triflates can be envisioned through a multi-step sequence. The initial step would involve the conversion of the free hydroxyl group at C-4 of a suitable precursor to a triflate (trifluoromethanesulfonate) group. The synthesis of the starting material, benzyl-2,3-anhydro-α-D-ribopyranoside, can be achieved from D-arabinose through a series of protection, tosylation, and cyclization steps. researchgate.net

A potential synthetic pathway would involve the opening of the epoxide ring of this compound with a nucleophile that can be later removed or modified, followed by the introduction of a triflate group at a hydroxyl position. However, a more direct approach would be to start from a precursor with a free hydroxyl group that can be converted to a triflate. For instance, if benzyl α-D-arabinopyranoside is tosylated at the 2-position and then treated with a base, it forms the anhydro sugar. researchgate.net If instead, the hydroxyl groups at C-3 and C-4 were protected, and the C-2 hydroxyl was converted to a triflate, subsequent reaction with pyridine (B92270) could lead to an N-pyridinium sugar triflate.

The synthesis of carbohydrate-based pyridinium (B92312) salts has been achieved by reacting a sugar derivative with a triflating agent, followed by quaternization with pyridine. researchgate.net For example, a sugar with a free hydroxyl group can be reacted with triflic anhydride (B1165640) in the presence of pyridine. The triflic anhydride activates the hydroxyl group, which is then displaced by pyridine to form the N-pyridinium salt. This general methodology could be adapted to a derivative of this compound, likely after the epoxide has been opened to unmask a hydroxyl group that can be triflated.

The synthesis of benzodithiine derivatives fused to a carbohydrate scaffold represents an interesting class of heterocyclic compounds. The reaction of a sugar epoxide with a dithiol, such as benzene-1,2-dithiol, can lead to the formation of such structures.

Although specific literature on the reaction of this compound with benzene-1,2-dithiol was not identified in the performed searches, the general reactivity of epoxides with dithiols suggests a plausible reaction pathway. The reaction would likely proceed via a double nucleophilic attack of the dithiol on the epoxide.

The first step would involve the attack of one of the thiol groups on either C-2 or C-3 of the epoxide, leading to a ring-opened intermediate with a free thiol group and a hydroxyl group. The regioselectivity of this initial attack would be governed by the principles of epoxide ring-opening. Subsequently, an intramolecular cyclization would occur, where the remaining free thiol group attacks the other carbon of the original epoxide, displacing the newly formed hydroxyl group (or its activated form) to form the six-membered benzodithiine ring.

The stereochemistry of the final product would be determined by the stereochemistry of the starting epoxide and the mechanism of the ring-opening and cyclization steps. A stereospecific reaction would imply that the stereochemical information from the starting material is retained or inverted in a predictable manner in the product. Given the defined stereochemistry of this compound, a stereospecific reaction would be expected to yield a single diastereomer of the benzodithiine-fused sugar derivative. Further research would be required to establish the specific conditions and outcomes of this transformation.

Lack of Specific Research Data Prevents In-Depth Analysis of this compound Derivatization

Despite extensive searches for specific applications of the chemical compound this compound in glycosylation and functionalization reactions, a notable lack of detailed research findings in publicly accessible scientific literature prevents a thorough analysis as outlined. The intended article was to focus on the derivatization and functionalization strategies based on this specific anhydro sugar, covering its use in disaccharide synthesis, stereoselective glycoside formation, and coupling with amino acids.

General methodologies for glycosylation using anhydro sugars typically involve the activation of the epoxide ring, followed by attack from a glycosyl acceptor. The stereochemical outcome of such reactions is influenced by factors including the structure of the anhydro sugar, the nature of the acceptor, and the reaction conditions. Similarly, the coupling of anhydro sugars to amino acids would proceed via nucleophilic attack from the amino or carboxyl groups of the amino acid, leading to the formation of glycopeptide precursors.

Without specific studies on this compound, any detailed discussion on its reactivity, selectivity, and utility in the synthesis of disaccharides, complex glycosides, and glycopeptides would be speculative. The creation of informative data tables detailing research findings is not possible without access to primary literature reports on these specific reactions.

Therefore, while the chemical principles suggest that this compound could be a valuable intermediate in carbohydrate chemistry, the absence of specific research data precludes a detailed and authoritative discussion on its derivatization and functionalization strategies as requested.

Structural Elucidation and Advanced Theoretical Investigations

Spectroscopic Characterization of Benzyl-2,3-anhydro-alpha-D-ribopyranoside and its Derivatives

Spectroscopic methods are indispensable tools for the structural elucidation of carbohydrate derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, in particular, offer detailed information about the connectivity, stereochemistry, and conformation of this compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the stereochemical arrangement within the sugar ring and the benzyl (B1604629) group. nih.gov

In the ¹H NMR spectrum of this compound, the anomeric proton (H-1) is expected to appear as a characteristic signal, with its chemical shift and coupling constants providing insight into the α-anomeric configuration. The protons on the epoxide ring (H-2 and H-3) would exhibit chemical shifts in a region typical for epoxides, and their coupling constants would be indicative of their cis relationship. The remaining protons on the pyranoside ring (H-4 and H-5) and the benzylic protons of the protecting group would also show distinct signals. st-andrews.ac.ukrsc.org

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The anomeric carbon (C-1) signal appears in the characteristic region for glycosidic carbons. The carbons of the epoxide ring (C-2 and C-3) would have distinct chemical shifts, while the other ring carbons (C-4 and C-5) and the carbons of the benzyl group would also be readily identifiable. researchgate.netnih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning all proton and carbon signals by establishing proton-proton and proton-carbon correlations. st-andrews.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | 4.8 - 5.2 | - |

| H-2 | 3.2 - 3.6 | - |

| H-3 | 3.2 - 3.6 | - |

| H-4 | 3.8 - 4.2 | - |

| H-5 | 3.5 - 4.0 | - |

| CH₂ (benzyl) | 4.5 - 4.8 | - |

| Aromatic (benzyl) | 7.2 - 7.4 | - |

| C-1 | - | 95 - 105 |

| C-2 | - | 50 - 55 |

| C-3 | - | 50 - 55 |

| C-4 | - | 65 - 75 |

| C-5 | - | 60 - 70 |

| CH₂ (benzyl) | - | 68 - 72 |

| Aromatic (benzyl) | - | 127 - 138 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Conformation and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsional angles. tandfonline.commtak.hu This technique is instrumental in establishing the exact conformation of the pyranoside ring and the absolute configuration of all stereocenters in this compound and its derivatives. researchgate.netresearchgate.net

The presence of the 2,3-anhydro (epoxide) ring significantly influences the conformation of the ribopyranoside ring. Typically, pyranose sugars adopt a chair conformation; however, the fusion of the three-membered epoxide ring forces the pyranoside ring into a more strained conformation, often a half-chair or a skew-boat form. researchgate.net X-ray crystallographic analysis can precisely define this distorted conformation, which is crucial for understanding the molecule's reactivity, as the accessibility of different faces of the molecule for chemical reactions is conformation-dependent. nih.govresearchgate.net

Furthermore, X-ray crystallography unequivocally determines the absolute configuration of the chiral centers. For this compound, this confirms the D-ribo configuration and the α-anomeric linkage of the benzyl group. researchgate.net The analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonding and van der Waals forces, which influence the solid-state properties of the compound. d-nb.info While obtaining suitable crystals for X-ray analysis can be a challenge, the resulting structural information is invaluable. tandfonline.com

Computational Chemistry and Molecular Modeling Studies

In conjunction with experimental techniques, computational chemistry and molecular modeling provide powerful tools to investigate the structural, electronic, and dynamic properties of this compound at an atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations can provide valuable insights into the reactivity of this compound by analyzing its molecular orbitals, electrostatic potential, and charge distribution. nih.govacs.org

The epoxide ring is a key functional group that dictates the reactivity of the molecule. DFT calculations can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the LUMO, which is typically localized around the electrophilic carbon atoms of the epoxide ring, can predict the regioselectivity of nucleophilic attack. researchgate.net

Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can visually identify the electron-rich and electron-deficient regions of the molecule. For this compound, the MEP would likely show a negative potential around the oxygen atom of the epoxide and the hydroxyl group, indicating sites susceptible to electrophilic attack, and positive potentials around the epoxide carbons, indicating sites for nucleophilic attack. redalyc.org These theoretical analyses are instrumental in predicting and rationalizing the outcomes of chemical reactions involving this anhydro sugar.

Molecular Dynamics Simulations to Elucidate Reaction Mechanisms and Conformational Preferences

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and the mechanisms of its reactions in solution. riccardobaron.usmpg.de

While X-ray crystallography provides a static picture of the molecule in the solid state, MD simulations can explore the conformational landscape of the molecule in a solvent, mimicking physiological or reaction conditions. These simulations can reveal the preferred conformations of the pyranoside ring and the orientation of the benzyl group, as well as the transitions between different conformational states. nih.govgu.se Understanding the conformational preferences is critical, as it directly impacts the molecule's interaction with other molecules, such as enzymes or reactants. mdpi.com

MD simulations can also be used to model the entire course of a chemical reaction, such as the ring-opening of the epoxide. By simulating the approach of a nucleophile, it is possible to map out the potential energy surface of the reaction, identify transition states, and calculate activation energies. This provides a dynamic view of the reaction mechanism, complementing the static picture provided by DFT calculations and experimental observations. riccardobaron.us

Q & A

Q. What established synthetic methodologies are used to prepare Benzyl-2,3-anhydro-α-D-ribopyranoside?

Answer: The synthesis typically involves epoxidation or functionalization of precursor glycosides. For example, trifluoromethanesulfonyl (triflyl) derivatives can be synthesized by reacting benzyl-protected ribopyranosides with triflic anhydride in pyridine at 0°C. The reaction mixture is stirred under controlled conditions, followed by extraction and crystallization from ethanol for purification. Key steps include:

- Dissolving precursors in anhydrous methylene chloride.

- Adding triflic anhydride dropwise with pyridine as a base.

- Quenching with ice-water and isolating via solvent extraction .

Q. What spectroscopic techniques are critical for characterizing Benzyl-2,3-anhydro-α-D-ribopyranoside derivatives?

Answer: Structural confirmation relies on:

- ¹H NMR : Identifies anomeric proton signals (δ 4.8–5.2 ppm) and epoxy ring protons (δ 3.0–3.5 ppm).

- IR Spectroscopy : Detects C-O-C stretching (epoxide, ~1250 cm⁻¹) and benzyl C-H stretching (~3000 cm⁻¹).

- Mass Spectrometry (MS) : Confirms molecular ions (e.g., [M+Na]⁺) and fragmentation patterns.

For example, benzyl-2,3-anhydro-4-triflyl derivatives show IR peaks at 1350 cm⁻¹ (SO₂) and ¹H NMR splitting consistent with trans-diaxial opening .

Advanced Research Questions

Q. How does the 5H₀ conformation influence regioselectivity in nucleophilic ring-opening reactions?

Answer: The 5H₀ half-chair conformation stabilizes the transition state via hydrogen bonding between the 4-hydroxy group and the ring oxygen. This conformation enforces trans-diaxial opening under Fürst-Plattner rules, favoring nucleophilic attack at C-3 over C-2 due to steric hindrance from the bulky benzyl group at C-1. For instance, cyanide nucleophiles selectively attack C-3, yielding 3-cyano-3-deoxy derivatives (e.g., benzyl-3-cyano-α-D-xylopyranoside) .

Q. What mechanistic factors govern trans-diaxial vs. trans-diequatorial ring-opening in epoxide-containing carbohydrates?

Answer: The regioselectivity depends on:

- Conformational Locking : Rigid 4,6-O-benzylidene groups enforce 5H₀ conformations, promoting diaxial opening.

- Steric Effects : Bulky substituents at C-1 hinder attack at C-2.

- Hydrogen Bonding : Stabilization of transition states via interactions between nucleophiles and hydroxyl groups.

For example, in benzyl-2,3-anhydro-α-D-ribopyranoside, the 5H₀ conformation leads to >95% trans-diaxial opening with cyanide .

Q. How can protecting groups be strategically employed in functionalizing Benzyl-2,3-anhydro-α-D-ribopyranoside?

Answer:

- Benzylidene Acetals : Protect 4,6-hydroxyls to direct nucleophilic attack to C-2 or C-3.

- Triflyl Groups : Activate C-4 for substitution (e.g., azide displacement).

- Acetyl Groups : Temporary protection for hydroxyls during multi-step synthesis.

For example, benzylidene protection in trisaccharide synthesis ensures regioselective glycosylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.